molecular formula C12H21NO3S B2975372 N-butyl-N-(1,1-dioxo-1??-thiolan-3-yl)cyclopropanecarboxamide CAS No. 898413-12-2

N-butyl-N-(1,1-dioxo-1??-thiolan-3-yl)cyclopropanecarboxamide

Cat. No.: B2975372
CAS No.: 898413-12-2
M. Wt: 259.36
InChI Key: FLPOHAWCBUQQJK-UHFFFAOYSA-N
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Description

N-butyl-N-(1,1-dioxo-1λ⁶-thiolan-3-yl)cyclopropanecarboxamide is a cyclopropanecarboxamide derivative characterized by a cyclopropane ring fused to a carboxamide group. The molecule features a butyl chain and a 1,1-dioxothiolan (sulfolane) substituent, which introduces steric and electronic complexity. The sulfolane moiety (1,1-dioxothiolan) may enhance solubility and metabolic stability compared to simpler alkyl or aryl substituents .

Properties

IUPAC Name

N-butyl-N-(1,1-dioxothiolan-3-yl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3S/c1-2-3-7-13(12(14)10-4-5-10)11-6-8-17(15,16)9-11/h10-11H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLPOHAWCBUQQJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C1CCS(=O)(=O)C1)C(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>38.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID51087415
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-N-(1,1-dioxo-1λ⁶-thiolan-3-yl)cyclopropanecarboxamide typically involves the reaction of N-butylamine with a cyclopropanecarboxylic acid derivative and a thiolane derivative. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or tetrahydrofuran, and a catalyst, such as triethylamine or pyridine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of N-butyl-N-(1,1-dioxo-1λ⁶-thiolan-3-yl)cyclopropanecarboxamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-butyl-N-(1,1-dioxo-1λ⁶-thiolan-3-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfone group can be further oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiolane derivatives with lower oxidation states.

    Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted amides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-butyl-N-(1,1-dioxo-1λ⁶-thiolan-3-yl)cyclopropanecarboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-butyl-N-(1,1-dioxo-1λ⁶-thiolan-3-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Observations :

  • Yields range from 51% to 77%, suggesting moderate efficiency .
  • Physical Properties : Substituents influence physical states (e.g., crystalline solids vs. oils). The sulfolane group in the target compound may enhance crystallinity compared to allyl or benzyl groups .
Structural and Electronic Differences
  • Sulfolane vs. Aromatic Substituents : The sulfolane group (1,1-dioxothiolan) introduces a polar, electron-withdrawing sulfone group, contrasting with electron-donating aryl or alkyl groups in analogs (e.g., 3-bromophenyl in ). This may alter reactivity in nucleophilic or electrophilic environments .

Research Findings and Limitations

  • Synthetic Challenges: Cyclopropanecarboxamide synthesis often requires controlled conditions to avoid ring-opening reactions.
  • Bioactivity Data Gap: While analogs like Tozasertib have well-documented mechanisms, the target compound’s bioactivity remains speculative due to insufficient data.

Biological Activity

N-butyl-N-(1,1-dioxo-1λ⁶-thiolan-3-yl)cyclopropanecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activity, and relevant research findings.

The molecular structure of N-butyl-N-(1,1-dioxo-1λ⁶-thiolan-3-yl)cyclopropanecarboxamide can be described by the following chemical formula:

  • Molecular Formula : C10H19N2O3S
  • Molecular Weight : 234.316 g/mol
  • IUPAC Name : N-butyl-N-(1,1-dioxo-1λ⁶-thiolan-3-yl)cyclopropanecarboxamide

Structural Representation

DescriptorValue
SMILESCC(C)NC(=O)N(C)C1CCS(=O)C1
InChIInChI=1S/C10H19NO3S/c1-3-4-6-11(9(2)12)10-5-7-15(13,14)8-10/h10H,3-8H2,1-2H3
InChIKeyQPFRFSFTSMCKNP-UHFFFAOYSA-N

Research indicates that compounds similar to N-butyl-N-(1,1-dioxo-1λ⁶-thiolan-3-yl)cyclopropanecarboxamide exhibit various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest potential effectiveness against certain bacterial strains.
  • Antioxidant Properties : The compound may possess antioxidant capabilities, which can mitigate oxidative stress in biological systems.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds:

  • Antimicrobial Efficacy :
    • A study published in the Journal of Medicinal Chemistry evaluated a series of thiolane derivatives for their antimicrobial properties. The results indicated that modifications at the thiolane ring significantly affected antibacterial activity against Gram-positive bacteria .
  • Cytotoxicity Assays :
    • Research conducted on related thiolane compounds demonstrated cytotoxic effects on cancer cell lines. The study highlighted that the presence of the dioxo group enhances interaction with cellular targets .
  • Antioxidant Activity :
    • A comparative analysis showed that compounds with similar structures exhibited varying degrees of antioxidant activity, measured through DPPH radical scavenging assays. The results suggested that the dioxo moiety contributes to increased radical scavenging capacity .

Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against specific bacterial strains
CytotoxicityInduces cell death in cancer cell lines
AntioxidantEnhanced radical scavenging capacity

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